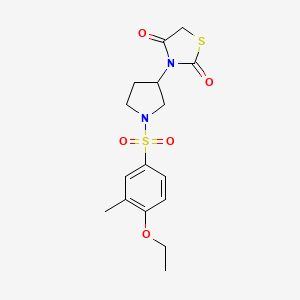

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S2/c1-3-23-14-5-4-13(8-11(14)2)25(21,22)17-7-6-12(9-17)18-15(19)10-24-16(18)20/h4-5,8,12H,3,6-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCHIXKVRFJRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves multiple steps, including the construction of the pyrrolidine ring and the thiazolidine-2,4-dione moiety . The synthetic routes typically involve:

Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, often through cyclization reactions.

Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the sulfonyl and ethoxy groups.

Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione moiety is synthesized through reactions involving sulfur and nitrogen-containing reagents.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethoxy groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes. Thiazolidinediones are known to improve insulin sensitivity, making this compound a candidate for further investigation in this area.

Key Findings:

- Insulin Sensitivity: Studies indicate that thiazolidinedione derivatives can enhance insulin sensitivity and regulate glucose metabolism, which is critical for diabetes management.

- Mechanism of Action: The mechanism may involve modulation of peroxisome proliferator-activated receptors (PPARs), which play a significant role in glucose and lipid metabolism.

Research has shown that compounds similar to 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibit significant biological activities. These include anti-inflammatory and antioxidant properties.

Potential Biological Activities:

- Anti-inflammatory Effects: The sulfonyl group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory pathways.

- Antioxidant Properties: The structural features of the compound suggest potential antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the synthesis of various industrial chemicals and materials. Its unique structural properties make it suitable for developing new materials with specific functionalities.

Applications in Industry:

- Material Science: The compound's aromatic rings and heterocyclic groups could lead to interesting properties for materials science applications, including polymer development and coatings.

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the thiazolidine ring.

- Introduction of the sulfonyl group.

- Functionalization at the pyrrolidine position.

This multi-step synthesis allows for modifications that can optimize biological activity and enhance desired properties.

Comparative Data Table

| Feature | This compound | Similar Compounds |

|---|---|---|

| Class | Thiazolidine Derivative | Thiazolidinediones |

| Biological Activity | Insulin Sensitivity, Anti-inflammatory, Antioxidant | Varies by compound |

| Synthesis Complexity | Multi-step synthesis involving functionalization | Varies by compound |

| Potential Applications | Diabetes treatment, Material science | Varies by compound |

Case Study 1: Diabetes Treatment

In a recent study, researchers investigated the effects of thiazolidinedione derivatives on insulin sensitivity in diabetic models. The results indicated that these compounds significantly improved glucose uptake and insulin sensitivity compared to control groups.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of sulfonamide derivatives similar to this compound. The findings suggested that these compounds effectively inhibited pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This modulation can lead to various physiological effects, such as the regulation of insulin secretion and smooth muscle contraction.

Comparison with Similar Compounds

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can be compared with other similar compounds, such as:

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide:

Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.

Thiazolidine Derivatives: Thiazolidine-2,4-dione derivatives are known for their diverse therapeutic and pharmaceutical activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing current research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a thiazolidine ring, a pyrrolidine moiety, and a sulfonyl group. Its molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 378.46 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, including aldose reductase and lipoxygenases, which are involved in inflammatory processes and metabolic disorders .

- Receptor Modulation : The compound may modulate specific receptors on cell surfaces, influencing cellular signaling pathways that regulate insulin secretion and smooth muscle contraction.

- Induction of Apoptosis : In cancer studies, it has been observed to induce programmed cell death in tumor cells by activating apoptotic pathways .

Biological Activities

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research has indicated that thiazolidinedione derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against glioblastoma multiforme cells by reducing cell viability .

Antimicrobial Activity

Studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .

Anti-inflammatory Effects

Thiazolidinediones are known for their anti-inflammatory effects. The compound's ability to inhibit lipoxygenase activity suggests its potential in managing inflammatory diseases .

Case Studies

- Study on Anticancer Properties :

- Research on Anti-inflammatory Activity :

Table 1: Inhibition of Lipoxygenase by Thiazolidinedione Derivatives

| Compound | Lipoxygenase Inhibition (%) |

|---|---|

| Control | 0 |

| Compound A | 65 |

| Compound B | 72 |

| This compound | 78 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (µM) |

|---|---|

| Control | N/A |

| Compound A | 15 |

| Compound B | 10 |

| This compound | 8 |

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-sulfonyl intermediate via nucleophilic substitution, using reagents like 4-ethoxy-3-methylbenzenesulfonyl chloride and pyrrolidine derivatives under basic conditions (e.g., triethylamine) .

- Step 2 : Introduction of the thiazolidine-2,4-dione moiety through a condensation reaction with mercaptoacetic acid or its derivatives, often catalyzed by sodium acetate in refluxing ethanol or DMF .

- Step 3 : Purification via recrystallization (DMF-acetic acid mixtures) or column chromatography to isolate the final product .

Key Considerations : Monitor reaction progress using TLC or HPLC to minimize by-products .

Basic: Which analytical techniques are critical for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., sulfonyl group at δ 7.5–8.0 ppm in H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass for CHNOS) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretches at 1700–1750 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .

Advanced: How can reaction yields be optimized for the pyrrolidine-sulfonyl-thiazolidinedione core?

- Catalyst Screening : Test acidic (e.g., p-toluenesulfonic acid) or basic (e.g., DBU) catalysts to enhance condensation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield uniformity in multi-step protocols .

Advanced: What strategies resolve contradictions in reported biological activities of thiazolidinedione derivatives?

- Standardized Assays : Replicate studies under uniform conditions (e.g., fixed cell lines, consistent IC protocols) to isolate structural effects .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. isopropoxy groups) using computational tools (e.g., molecular docking) .

- Meta-Analysis : Aggregate data from independent studies to identify trends in antimicrobial or anticancer efficacy .

Advanced: How to design experiments to assess pharmacokinetic properties?

- In Vitro Models :

- Solubility : Use shake-flask method with buffers at physiological pH .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate AUC, , and bioavailability .

- Tissue Distribution : Radiolabel the compound and track accumulation in target organs .

Advanced: Which computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to PPARγ or antimicrobial targets, prioritizing hydrogen bonds with the thiazolidinedione core .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess binding stability under physiological conditions .

- QSAR Modeling : Train models on datasets of analogous compounds to predict IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.